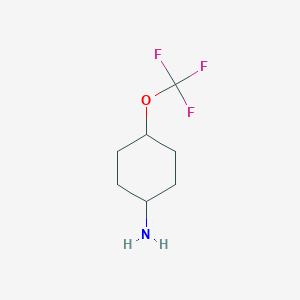

4-Trifluoromethoxy-cyclohexylamine

Description

Structural Features and Unique Chemical Nature of the Trifluoromethoxy Group within Cyclohexylamines

The structure of 4-Trifluoromethoxy-cyclohexylamine, which consists of a cyclohexane (B81311) ring substituted with an amino group (-NH₂) and a trifluoromethoxy group (-OCF₃) at the 1 and 4 positions, respectively, gives rise to a unique combination of properties. The cyclohexane ring itself is not planar and primarily adopts a chair conformation to minimize angular and torsional strain. libretexts.orgmasterorganicchemistry.com The substituents on the ring can exist in either axial or equatorial positions, with the bulkier group generally favoring the more stable equatorial position to avoid steric hindrance. wikipedia.org

The trifluoromethoxy group is of particular interest due to its distinct electronic and steric characteristics. It is one of the most electron-withdrawing groups used in medicinal chemistry, a property that can significantly influence the reactivity and basicity of the nearby amino group. acs.org Furthermore, the -OCF₃ group is highly lipophilic, a characteristic that can enhance a molecule's ability to permeate biological membranes. acs.org The presence of the bulky trifluoromethoxy group can also impact the conformational equilibrium of the cyclohexane ring, potentially leading to a preference for a specific chair conformation. acs.org Studies on the related all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane have shown that multiple bulky trifluoromethyl groups can flatten the classic chair conformation. acs.org While this compound has only one such group, its influence on the ring's geometry is a key aspect of its chemical nature.

The compound can exist as both cis and trans isomers, which have distinct spatial arrangements of the amino and trifluoromethoxy groups and, consequently, different physical and chemical properties.

Contextual Significance of Fluorinated Amines in Modern Organic Synthesis and Materials Science

Fluorinated amines are a class of compounds that have garnered significant interest across various scientific disciplines. researchgate.net The introduction of fluorine into organic molecules can profoundly alter their properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and modified basicity of the amine group. libretexts.org These attributes make fluorinated amines highly valuable building blocks in the design of new pharmaceuticals and agrochemicals. researchgate.netchemimpex.comchemimpex.com

In medicinal chemistry, the incorporation of fluorinated moieties is a well-established strategy to optimize drug candidates. libretexts.org For instance, the trifluoromethyl group (-CF₃), a close relative of the trifluoromethoxy group, is present in numerous approved drugs. nih.gov Cyclohexylamine (B46788) derivatives, in general, are known to exhibit a range of biological activities, including antidepressant and analgesic properties, and are used as intermediates in the synthesis of various pharmaceuticals. researchgate.netbeilstein-journals.orgnih.gov The combination of a fluorinated group and a cyclohexylamine scaffold, as seen in this compound, therefore represents a promising strategy for the development of novel therapeutic agents.

In the realm of materials science, the unique properties imparted by fluorine are also highly sought after. The incorporation of fluorinated compounds into polymers can enhance their thermal stability and chemical resistance. chemimpex.comchemimpex.com This makes materials containing these motifs suitable for a variety of high-performance applications, such as in specialized coatings and advanced polymers. chemimpex.com

Current Research Landscape and Future Directions for this compound Investigations

Currently, the body of published research focusing specifically on this compound is limited, with much of the available information coming from chemical supplier catalogs. These sources confirm the commercial availability of both the cis isomer (CAS 2231664-77-8) and the trans-hydrochloride salt (CAS 2376143-36-9), which is a crucial prerequisite for widespread research. cymitquimica.combldpharm.com

The current research landscape for the closely related 4-(trifluoromethyl)cyclohexylamine offers a blueprint for the potential research avenues for its trifluoromethoxy counterpart. chemimpex.comchemimpex.com Research on the trifluoromethyl analog has highlighted its utility as an intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals. chemimpex.comchemimpex.com

Future research on this compound is poised to explore several key areas:

Synthesis and Stereocontrol: Developing efficient and stereoselective synthetic routes to access both the cis and trans isomers in high purity will be a critical first step. An improved synthesis for 2-, 3-, and 4-(trifluoromethyl)cyclohexylamines has been reported via the hydrogenation of the corresponding anilines, suggesting a potential starting point for synthetic explorations. thieme-connect.com

Biological Activity Screening: Given the established biological relevance of both cyclohexylamines and fluorinated compounds, a thorough investigation into the biological activities of this compound and its derivatives is a logical and promising direction. libretexts.orgresearchgate.netbeilstein-journals.org This could involve screening for activity in areas such as neuroscience, oncology, and infectious diseases.

Physicochemical Property Profiling: A detailed characterization of the compound's properties, including its pKa, lipophilicity, and conformational preferences, will be essential for understanding its behavior in different environments and for its rational application in drug design and materials science.

Materials Science Applications: The incorporation of this compound into polymers and other materials could lead to the development of new materials with enhanced thermal and chemical resistance, and other desirable properties. chemimpex.comchemimpex.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethoxy)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)12-6-3-1-5(11)2-4-6/h5-6H,1-4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJZYZBAEIDGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1403865-70-2 | |

| Record name | (1r,4r)-4-(trifluoromethoxy)cyclohexan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereochemical and Conformational Analysis of 4 Trifluoromethoxy Cyclohexylamine

Investigation of Cis/Trans Isomerism and Conformer Preferences

Like other 1,4-disubstituted cyclohexanes, 4-trifluoromethoxy-cyclohexylamine exists as two geometric isomers: cis and trans. These isomers are diastereomers and are not interconvertible through ring flipping. Each of these isomers, in turn, exists as an equilibrium of two chair conformers.

Trans Isomer: In the trans isomer, the substituents are on opposite faces of the cyclohexane (B81311) ring. This allows for a conformation where both the trifluoromethoxy group and the amino group can occupy equatorial positions (diequatorial). This arrangement is generally the most stable conformation for 1,4-disubstituted cyclohexanes as it minimizes steric strain. The alternative diaxial conformation would introduce significant destabilizing 1,3-diaxial interactions, where the axial substituents are in close proximity to the axial hydrogens on the same side of the ring. Consequently, the equilibrium for the trans isomer overwhelmingly favors the diequatorial conformer.

Cis Isomer: In the cis isomer, the substituents are on the same face of the ring. This necessitates that in any chair conformation, one substituent must be in an axial position while the other is in an equatorial position. The two possible chair conformers are in equilibrium, with one having an axial amino group and an equatorial trifluoromethoxy group, and the other having an equatorial amino group and an axial trifluoromethoxy group. The preferred conformation is determined by the relative conformational preferences (A-values) of the two substituents. The A-value quantifies the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane. A larger A-value indicates a stronger preference for the equatorial position.

The conformational free energy (A-value) for the trifluoromethoxy (-OCF3) group has been experimentally determined to be approximately 0.79 kcal/mol. rsc.org For the amino (-NH2) group, the A-value is in the range of 1.2-1.6 kcal/mol. Since the amino group has a larger A-value than the trifluoromethoxy group, it has a stronger preference for the equatorial position. Therefore, in the cis isomer of this compound, the conformer with the amino group in the equatorial position and the trifluoromethoxy group in the axial position will be the more stable and thus more populated conformer at equilibrium.

| Isomer | More Stable Conformer | Substituent Positions | Reasoning |

|---|---|---|---|

| Trans | Diequatorial | 1-NH2 (eq), 4-OCF3 (eq) | Minimizes 1,3-diaxial steric strain. |

| Cis | Axial-Equatorial | 1-NH2 (eq), 4-OCF3 (ax) | The larger substituent (NH2) preferentially occupies the equatorial position. |

Influence of the Trifluoromethoxy Group on Cyclohexane Ring Conformation

The trifluoromethoxy group exerts a significant influence on the conformation of the cyclohexane ring due to its unique combination of steric bulk and electronic properties. While it is smaller than a tert-butyl group, its steric demand is still considerable. However, its conformational preference is not solely dictated by sterics.

The A-value of the -OCF3 group (0.79 kcal/mol) is notably smaller than that of the trifluoromethyl (-CF3) group (approximately 2.1-2.4 kcal/mol). rsc.org This indicates that the trifluoromethoxy group has a weaker preference for the equatorial position compared to the trifluoromethyl group. This can be attributed to stereoelectronic effects. The oxygen atom between the cyclohexane ring and the trifluoromethyl group allows for greater conformational flexibility and alters the electronic interactions with the ring. The high electronegativity of the trifluoromethoxy group, which is more electron-withdrawing than a methoxy (B1213986) group, also plays a role in its conformational behavior. nih.govbeilstein-journals.org This strong inductive effect can influence the bond lengths and angles within the cyclohexane ring.

In cases where the trifluoromethoxy group is forced into an axial position, such as in the preferred conformer of the cis isomer, it will participate in 1,3-diaxial interactions with the axial hydrogens at the C2 and C6 positions. While these interactions are destabilizing, the relatively modest A-value of the -OCF3 group suggests that this destabilization is less severe than what would be observed for a group like trifluoromethyl or isopropyl.

| Substituent | A-Value (kcal/mol) | Reference |

|---|---|---|

| -H | 0 | General Chemistry |

| -OCH3 | 0.6 | General Chemistry |

| -OCF3 | 0.79 | rsc.org |

| -NH2 | ~1.2-1.6 | General Chemistry |

| -CH3 | 1.74 | masterorganicchemistry.com |

| -CF3 | ~2.1-2.4 | rsc.org |

| -C(CH3)3 | >4.5 | General Chemistry |

Impact of Stereochemistry on Molecular Recognition and Interactions

The stereochemistry of this compound is critical in defining its shape and the spatial presentation of its functional groups, which in turn governs its ability to participate in molecular recognition events, such as binding to a protein receptor or an enzyme active site.

The trans isomer, with its predominantly diequatorial conformation, presents the amino and trifluoromethoxy groups on opposite sides of the ring, extended out from the ring's periphery. This isomer would be well-suited to interact with binding sites that have recognition pockets spaced accordingly. The amino group can act as a hydrogen bond donor and acceptor, while the trifluoromethoxy group, being highly lipophilic and electron-withdrawing, can engage in hydrophobic and dipole-dipole interactions. mdpi.com

Conversely, the cis isomer presents its substituents in a different spatial relationship. In its preferred conformation, the equatorial amino group is readily accessible for interactions, while the axial trifluoromethoxy group is oriented perpendicular to the general plane of the ring. This axial orientation could be crucial for probing deep, narrow binding pockets. The "face" of the cyclohexane ring bearing the axial -OCF3 group will have a distinct electronic character due to the high density of fluorine atoms, potentially leading to specific interactions with electron-deficient regions of a binding partner.

The choice between the cis and trans isomer, and the conformational preferences of each, therefore provides a powerful tool for medicinal chemists to fine-tune the three-dimensional structure of a molecule to achieve optimal interactions with a biological target. The distinct spatial arrangement of the key interacting groups can lead to significant differences in biological activity between the two isomers.

Reaction Mechanisms and Kinetics in 4 Trifluoromethoxy Cyclohexylamine Chemistry

Elucidation of Reaction Pathways for Trifluoromethoxylation

The introduction of a trifluoromethoxy (-OCF₃) group onto an aliphatic ring such as cyclohexane (B81311) is a significant synthetic challenge. The pathways to form 4-trifluoromethoxy-cyclohexylamine can be conceptualized through direct C(sp³)–H trifluoromethoxylation or by functionalizing a pre-existing group, such as a hydroxyl, on the cyclohexane ring.

Methodologies for direct trifluoromethoxylation of C(sp³)–H bonds often involve radical processes. cas.cn Silver-mediated oxidative functionalization of alkyl silanes and alkylboronic acid derivatives are viable strategies where the functional group is replaced by an -OCF₃ group. bohrium.com Mechanistic studies involving radical scavengers suggest these transformations proceed through radical intermediates. cas.cnbohrium.com For instance, a proposed mechanism involves the generation of a sulfate (B86663) radical anion from the reduction of K₂S₂O₈ by AgSCF₃, which then abstracts a hydrogen atom from the alkane to produce an alkyl radical, demonstrating a reactivity preference of tertiary > secondary > primary C–H bonds. cas.cn

Another powerful approach is the visible-light-induced, copper-catalyzed C(sp³)–H trifluoromethoxylation of unactivated alkanes. nih.gov Mechanistic investigations combining experimental and computational methods suggest a complex pathway initiated by the photoinduced homolytic cleavage of a bench-stable Cu(III) complex (e.g., bpyCu(CF₃)₃). This generates a trifluoromethyl radical (•CF₃) which acts as a hydrogen atom transfer (HAT) reagent. The resulting alkyl radical undergoes a radical-polar crossover to a carbocation intermediate, which then couples with an anionic trifluoromethyl source. nih.govresearchgate.net

Alternatively, the trifluoromethoxylation of aliphatic alcohols presents a more common pathway. mdpi.com This can be achieved via a deoxyfluorination process, where an alcohol is first converted to a fluoroformate, which is then treated with sulfur tetrafluoride. This method is most effective when electron-withdrawing groups are present in the β-position. mdpi.com Silver-mediated oxidative cross-coupling reactions using CF₃SiMe₃ as a nucleophilic trifluoromethyl source can also efficiently convert aliphatic alcohols to their corresponding trifluoromethyl ethers under mild conditions. mdpi.com

A summary of general conditions for related trifluoromethoxylation reactions is presented below.

| Starting Material Class | Reagent(s) | Catalyst/Conditions | Mechanism Type | Ref. |

| Unactivated Alkanes | bpyCu(CF₃)₃ | Visible Light (Blue LED) | Radical/Polar Crossover | nih.gov |

| Aliphatic Alcohols | 1. COF₂ 2. SF₄ | HF (catalyst) | Deoxyfluorination | mdpi.com |

| Aliphatic Alcohols | CF₃SiMe₃, AgF | Mild Conditions | Oxidative Cross-Coupling | mdpi.com |

| Alkylboronic Acids | AgOCF₃ | Ag-mediated | Radical | bohrium.com |

Mechanistic Aspects of Amine Functionalization Reactions

The amine group of this compound is a key site for functionalization, enabling the construction of more complex molecular architectures. The reaction mechanisms are diverse, including nucleophilic additions, transition-metal-catalyzed cross-couplings, and enzymatic transformations.

A fundamental reaction is the aza-Michael addition, where the amine adds to an electron-deficient C=C double bond. A combined computational and experimental study on the solvent-free addition of cyclohexylamine (B46788) to diethyl maleate (B1232345) provides insight into this process, which is crucial for forming C-N bonds. researchgate.net

Reductive amination of a corresponding ketone (4-trifluoromethoxy-cyclohexanone) is a primary route to the amine. Mechanistic studies on the reductive amination of substituted phenols with cyclohexylamine over Pd/C and Rh/C catalysts show a multi-step process. csic.es The pathway involves the initial hydrogenation of the phenol (B47542) to a cyclohexanone (B45756), followed by condensation with cyclohexylamine to form an imine intermediate. This imine is then hydrogenated to the final secondary amine product. csic.es Enzymatic reductive amination platforms have also been developed for the stereocontrolled synthesis of 4-substituted cyclohexylamines from cyclohexanones. researchgate.net Mechanistically, engineered imine reductases (IREDs) can selectively bind specific configurations of imine precursors, facilitating the generation of distinct stereoisomers. researchgate.net

The amine can also undergo functionalization through reactions like aminolysis. The reaction of cyclohexylamine with cyclic carbonates has been studied to produce non-isocyanate polyurethanes (NIPUs). Kinetic and computational studies reveal that the reaction proceeds via a stepwise mechanism involving a nucleophilic addition of the amine to the carbonyl group, followed by a ring-opening step. rsc.org

Kinetic Studies of Key Transformations Involving the Trifluoromethoxy-cyclohexylamine Moiety

Kinetic analysis provides quantitative insight into reaction rates, activation energies, and the influence of substituents on reactivity. While specific kinetic data for this compound is not extensively documented, studies on analogous systems offer valuable information.

In the reductive amination of phenol with cyclohexylamine, kinetic analysis revealed reaction orders between 0.4 and 0.7 for H₂, suggesting its dissociative adsorption on the catalyst surface. csic.es The reaction order for cyclohexylamine was found to be 0.4, indicating its role as a surface-abundant species. csic.es The apparent activation energies (Eₐ) for this process were determined to be 37 kJ/mol on a Pd/C catalyst and 10 kJ/mol on an Rh/C catalyst. csic.es

Kinetic studies on the aminolysis of cyclic carbonates with amines, including cyclohexylamine, show a strong dependence on the ring size of the carbonate. rsc.org The reaction rate constant increases significantly with larger, more strained rings. For example, an N-substituted 8-membered cyclic carbonate was found to be five times more reactive than a 6-membered one when reacted with n-hexylamine. rsc.org

For trifluoromethoxylation, kinetic studies on the intramolecular OCF₃-migration on N-aryl-N-hydroxylamine derivatives revealed a strong substituent effect. A Hammett plot of log(kᵣ/kₕ) versus σ yielded a highly negative slope (ρ = -11.86), which points to the development of a positive charge in the rate-determining step, consistent with a heterolytic cleavage of the N–OCF₃ bond to form a nitrenium ion intermediate. nih.gov

The table below summarizes kinetic parameters from related reactions.

| Reaction | System | Kinetic Parameter | Value | Ref. |

| Reductive Amination | Phenol + Cyclohexylamine (Pd/C) | Apparent Activation Energy (Eₐ) | 37 kJ/mol | csic.es |

| Reductive Amination | Phenol + Cyclohexylamine (Rh/C) | Apparent Activation Energy (Eₐ) | 10 kJ/mol | csic.es |

| OCF₃ Migration | R-C₆H₄N(OCF₃)C(O)Me | Hammett ρ value | -11.86 | nih.gov |

| Gas-Phase Elimination | N-allyl cyclohexyl amine | Activation Energy (Eₐ) | 171.7 kJ/mol | researchgate.net |

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for mapping reaction energy profiles, characterizing transition states, and understanding selectivity in reactions involving complex molecules.

DFT calculations have been instrumental in understanding trifluoromethoxylation reactions. In the rhodium-catalyzed asymmetric allylic trifluoromethoxylation, calculations showed that the C–OCF₃ bond formation occurs via an outer-sphere nucleophilic attack. chinesechemsoc.org For the intramolecular C-H trifluoromethoxylation via OCF₃-migration, computational studies supported a stepwise pathway. nih.gov The calculated activation free energy for the heterolytic cleavage of the N–OCF₃ bond to form an ion pair intermediate was 27.6 kcal/mol, which is consistent with the experimental reaction conditions (80 °C). nih.gov

The mechanisms of amine functionalization have also been explored computationally. For the aminolysis of cyclic carbonates by amines, DFT calculations (at the m062x/6-31+G(d,p) level) compared different mechanistic pathways. rsc.org These studies revealed that a stepwise mechanism involving nucleophilic addition followed by ring-opening was more favorable than a concerted pathway. The calculations correctly predicted the observed reactivity trend (8-membered > 6-membered > 5-membered cyclic carbonates), with the computed energy barrier for the rate-determining ring-opening transition state decreasing with increasing ring size. rsc.org

Furthermore, theoretical investigations into the C(sp³)–H trifluoromethylation of pyrrolidine (B122466) using a dual photocatalytic system revealed that β-regioselective activation is favored over α-activation due to the deactivation of the α-C–H bond upon protonation. sciopen.com Such studies provide crucial insights into the factors controlling regioselectivity in C-H functionalization reactions on saturated heterocycles, which are structurally related to cyclohexylamine.

The table below presents computed energy barriers for key steps in related reactions.

| Reaction Type | System | Computational Method | Process | Calculated Energy Barrier (kcal/mol) | Ref. |

| OCF₃ Migration | N-phenyl-N-(trifluoromethoxy)acetamide | DFT | N–OCF₃ Bond Cleavage (TS1) | 27.6 | nih.gov |

| Aminolysis | N-substituted 8-membered cyclic carbonate | m062x/6-31+G(d,p) | Ring Opening (TS2) | 25.1 | rsc.org |

| Aminolysis | 6-membered cyclic carbonate | m062x/6-31+G(d,p) | Ring Opening (TS2) | 27.2 | rsc.org |

| Aminolysis | 5-membered cyclic carbonate | m062x/6-31+G(d,p) | Ring Opening (TS2) | 32.0 | rsc.org |

Computational and Theoretical Studies of 4 Trifluoromethoxy Cyclohexylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and reactivity of molecules. jmchemsci.com By calculating the electron density, DFT can predict a range of chemical properties, offering a theoretical framework to understand the behavior of 4-Trifluoromethoxy-cyclohexylamine.

Electronic Properties: Key electronic descriptors for a molecule are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov For this compound, DFT calculations would reveal how the electron-withdrawing trifluoromethoxy group and the electron-donating amine group influence the electron distribution across the cyclohexane (B81311) ring.

Reactivity and Site Selectivity: DFT is also used to generate Molecular Electrostatic Potential (MEP) maps and calculate Fukui functions, which predict reactive sites. nih.govmdpi.com

MEP Maps: These maps visualize the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. For this compound, the lone pair of the nitrogen atom in the amine group is expected to be a region of high negative potential, making it a primary site for electrophilic interaction.

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added or removed, thereby identifying the most likely sites for nucleophilic (f+), electrophilic (f-), and radical (f0) attacks. nih.gov

DFT calculations on related Ni-amine complexes have demonstrated the accuracy of this method in predicting geometries and supporting mechanistic assignments in catalytic reactions. nih.gov

Table 1: Predicted Electronic Properties of this compound Isomers (Illustrative)

This table presents hypothetical DFT-calculated values to illustrate the differences in electronic properties that might be expected between the cis and trans isomers. The energy gap (ΔE) is a key indicator of molecular stability.

| Property | cis-4-Trifluoromethoxy-cyclohexylamine | trans-4-Trifluoromethoxy-cyclohexylamine |

|---|---|---|

| HOMO Energy (eV) | -6.8 | -6.9 |

| LUMO Energy (eV) | 1.5 | 1.4 |

| Energy Gap (ΔE) (eV) | 8.3 | 8.3 |

| Dipole Moment (Debye) | 2.5 | 2.1 |

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time, offering critical insights into conformational flexibility and interactions with the environment. nih.gov

Table 2: Predicted Conformational Preferences of this compound (Illustrative)

This table illustrates the likely preferred conformations for the substituents in the most stable chair form of the trans isomer, based on general principles of conformational analysis.

| Isomer | Conformer | -NH2 Position | -OCF3 Position | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| trans | Chair (di-equatorial) | Equatorial | Equatorial | 0 (most stable) |

| trans | Chair (di-axial) | Axial | Axial | +5.0 |

| cis | Chair (axial-equatorial) | Axial | Equatorial | +2.5 |

| cis | Chair (equatorial-axial) | Equatorial | Axial | +2.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netnih.gov By identifying the key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules and provide crucial design principles.

A QSAR study involving this compound or its derivatives would begin by calculating a variety of molecular descriptors. nih.gov These can be categorized as:

1D/2D Descriptors: Molecular Weight, Atom Counts, Polar Surface Area (PSA), etc.

3D Descriptors: Molecular Shape, Volume, Dipole Moment.

Physicochemical Descriptors: LogP (lipophilicity), pKa.

Electronic Descriptors: HOMO/LUMO energies, atomic charges (from DFT).

Once a dataset of compounds with known activities is assembled, statistical methods are used to build a model. For instance, a simplified QSAR equation might look like:

log(1/IC50) = c₀ + c₁(ALogP) + c₂(PSA) + c₃*(Dipole Moment)

Such a model could reveal, for example, that higher lipophilicity (logP) and a specific dipole moment are beneficial for the desired biological activity. researchgate.net 3D-QSAR models, which consider the three-dimensional fields around the molecules, have been successfully used to guide the design of active compounds containing trifluoromethoxy groups. rsc.org These models help chemists decide which parts of the this compound scaffold to modify to enhance potency and selectivity.

Virtual Screening and In Silico Design of Novel Derivatives

Virtual screening is a computational method used in drug discovery to search large databases of chemical compounds for molecules that are likely to bind to a specific biological target, such as a protein or enzyme. core.ac.ukplos.org This in silico approach allows researchers to prioritize a smaller number of promising candidates for synthesis and experimental testing, saving significant time and resources. synplechem.com

Scaffold for Virtual Libraries: this compound can serve as an attractive starting point or scaffold for building virtual libraries of novel compounds. Its cyclohexane core provides a rigid, three-dimensional structure, while the amine group serves as a chemical handle for introducing a wide variety of substituents through well-established chemical reactions.

Screening and Design Process: The process typically involves:

Library Generation: A large virtual library is created by computationally adding different chemical groups (R-groups) to the amine function of the this compound scaffold.

Docking: These virtual derivatives are then computationally "docked" into the binding site of a target protein whose 3D structure is known. Docking algorithms predict the preferred orientation of the ligand in the binding site and estimate the binding affinity (docking score). nih.gov

Filtering and Selection: The results are filtered based on docking scores, predicted drug-like properties (ADME - absorption, distribution, metabolism, excretion), and potential toxicity. plos.org

Hit to Lead: The top-scoring virtual "hits" are then synthesized and tested experimentally. Successful hits can be further optimized in silico by making small, targeted modifications to improve their binding affinity and pharmacokinetic properties, a process known as lead optimization. plos.orgnih.gov

This in silico design approach has been effectively used to identify novel inhibitors for various targets, demonstrating its power in accelerating the discovery of new therapeutic agents. nih.gov

### 6. Advanced Research Applications of this compound

The chemical scaffold this compound is a valued building block in various scientific fields due to the unique properties conferred by the trifluoromethoxy (-OCF3) group. This functional group is known to enhance metabolic stability, lipophilicity, and bioavailability in molecules, making it a strategic component in the design of new, high-performance compounds. ontosight.aimdpi.combohrium.com

### 6.1. Relevance in Medicinal Chemistry Research as a Building Block

In medicinal chemistry, the design of novel therapeutic agents often relies on the modification of molecular scaffolds to improve their biological and physicochemical characteristics. mdpi.combohrium.comscilit.com The incorporation of a this compound moiety is a strategic approach to enhance interactions with biological targets and optimize pharmacokinetic profiles. mdpi.com

#### 6.1.1. Scaffolds for Enzyme Inhibitor Development

The development of enzyme inhibitors is a critical area of drug discovery, targeting enzymes that are essential for the survival of pathogens or the progression of diseases. nih.govnih.gov The cyclohexylamine (B46788) scaffold is a recognized structural element in the design of such inhibitors. For instance, the related compound, 4-(trifluoromethyl)cyclohexan-1-amine, serves as a key reactant in synthesizing 1H-benzimidazole-5-carboxamides, which act as therapeutic inhibitors of enzymes in the MAPEG (Membrane Associated Proteins in Eicosanoid and Glutathione metabolism) family. The utility of this core structure highlights the potential of its trifluoromethoxy analog as a scaffold for new inhibitor development.

Specific research into inhibitors for Aspartate-β-semialdehyde dehydrogenase (ASADH), a crucial enzyme in bacteria absent in mammals, has demonstrated the direct impact of the trifluoromethoxy group. nih.gov In a study developing ASADH inhibitors, a compound featuring a 4-trifluoromethoxy substituent was synthesized and evaluated. nih.gov This work, which elaborated on a core structure identified through fragment-based drug discovery, led to the creation of inhibitors with low micromolar potency. nih.gov The data below illustrates the inhibitory constants (Ki) for a series of compounds, including the trifluoromethoxy-substituted analog, against ASADH from Streptococcus pneumoniae (spASADH). nih.gov

| Compound | Para-Substituent | spASADH Ki (μM) |

|---|---|---|

| 29 | 4-trifluoromethoxy | 36 ± 6 |

| 30 | 4-difluoromethoxy | 54 ± 5 |

| 31 | 4-carboxy | 72 ± 7 |

| 32 | 4-carboxamide | 229 ± 32 |

| 33 | 4-tert-butyl | 16 ± 2 |

Data sourced from Elaboration of a fragment library hit produces potent and selective aspartate semialdehyde dehydrogenase inhibitors. nih.gov

#### 6.1.2. Influence on Ligand-Receptor Interactions in Drug Design

#### 6.1.3. Design of Novel Therapeutic Agents, particularly for Neurological Disorders

The development of drugs for neurological disorders presents the significant challenge of crossing the blood-brain barrier (BBB). The introduction of fluorine-containing groups is a common strategy to increase a molecule's lipophilicity, facilitating its passage through the BBB. The trifluoromethoxy group, in particular, has been used to enhance the metabolic stability and membrane permeability of drug candidates. mdpi.com A notable example is Riluzole, a drug used to treat the neurodegenerative disease amyotrophic lateral sclerosis, which contains a trifluoromethoxy group to improve its bioavailability and half-life. mdpi.com The related trans-4-(trifluoromethyl)cyclohexylamine has been explicitly identified as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com Furthermore, various cyclohexylamine derivatives have been investigated as neurokinin-1 (NK-1) receptor antagonists, which are relevant for treating numerous central nervous system disorders. google.comnih.gov

### 6.2. Potential in Agrochemical Innovations

#### 6.2.1. Modification of Bioactivity and Environmental Fate of Agrochemicals

The introduction of fluorine into active ingredients is a key strategy in the development of modern agrochemicals with optimal efficacy and environmental safety. nih.gov Fluorinated compounds represent a significant and expanding family of commercial agrochemicals, including herbicides, insecticides, and fungicides. nih.govnumberanalytics.comsci-hub.se The trifluoromethoxy group is particularly important in this field. bohrium.com Incorporating the this compound building block into a potential agrochemical can dramatically modify its biological activity. researchgate.net This is achieved by affecting parameters such as binding to a target enzyme or receptor in the pest, transport of the molecule to its site of action, and the blocking of metabolic deactivation pathways. researchgate.netsci-hub.se The high lipophilicity conferred by the -OCF3 group can play a crucial role in the transport of molecules through plant and insect cuticles. sci-hub.se The related trifluoromethylcyclohexylamine has been noted for its use in agrochemical formulations to enhance the effectiveness of pesticides and herbicides. chemimpex.com These modifications can lead to agrochemicals that are more potent, selective, and possess a more favorable environmental profile. numberanalytics.com

### 6.3. Contributions to Materials Science Research

Advanced Research Applications of 4 Trifluoromethoxy Cyclohexylamine

Contributions to Materials Science Research

Incorporation into Polymer Architectures for Tailored Properties

The integration of 4-Trifluoromethoxy-cyclohexylamine into polymer backbones is a sophisticated strategy for engineering materials with specific, high-performance characteristics. While direct studies on polymers synthesized exclusively with this monomer are emerging, the principles derived from incorporating analogous fluorinated and cycloaliphatic monomers provide a clear indication of its potential.

Research into advanced polymers like poly(aryl ether ketones) (PEKs) and polyimides demonstrates that introducing fluorine-containing groups is a reliable method to enhance material properties. tandfonline.com Specifically, the -OCF₃ group is known to increase the free volume within a polymer matrix. This structural change disrupts the tight packing of polymer chains, which in turn leads to a reduction in the material's dielectric constant and dielectric loss—properties that are critical for high-frequency and high-speed communication technologies. tandfonline.com For instance, novel PEKs containing -OCF₃ groups have achieved dielectric constants as low as 2.839 with losses under 0.007 at 10 GHz. tandfonline.com

Furthermore, the incorporation of the -OCF₃ group enhances the thermal stability of polymers. tandfonline.com The strong carbon-fluorine bonds contribute to a higher decomposition temperature, making the resulting materials suitable for applications that involve high-temperature processing. mdpi.com The cycloaliphatic nature of the cyclohexylamine (B46788) moiety itself can disrupt chain packing and improve the solubility of otherwise rigid polymers like polyimides, while its saturated structure can enhance optical transparency compared to fully aromatic systems. Therefore, using this compound as a monomer offers a multifunctional approach to producing polymers with a desirable combination of low dielectric properties, high thermal resistance, and good processability.

Development of Materials with Unique Surface Properties

The surface properties of a material, such as its ability to repel water and oils, are dictated by its surface energy. The introduction of fluorine is the most effective strategy for creating low-energy surfaces. pressbooks.pub The trifluoromethoxy group is recognized as one of the most hydrophobic substituents available to chemists. mdpi.com This strong hydrophobicity stems from the low polarizability of the C-F bonds and the stable, non-interacting nature of the fluorinated surface.

When this compound is used as a building block or surface modification agent, it imparts these low-energy characteristics to the material's interface. Materials functionalized with such groups exhibit high water contact angles, indicating poor wettability and significant water repellency. researchgate.net This effect is foundational to creating superhydrophobic surfaces, which require both low surface energy chemistry and specific micro- or nano-scale roughness. researchgate.net The principle lies in minimizing the intermolecular forces between the surface and a liquid droplet. chemrxiv.orgnih.gov

By incorporating the highly hydrophobic trifluoromethoxycyclohexyl motif, researchers can design advanced materials for a range of applications, including:

Water-repellent and self-cleaning coatings: Surfaces that actively repel water can also carry away dust and contaminants.

Anti-fouling materials: Preventing the adhesion of biological organisms is critical for marine applications and biomedical devices.

Moisture-resistant electronics: Protecting sensitive electronic components from environmental humidity is crucial for reliability and longevity. researchgate.net

The use of this compound provides a direct route to leveraging the powerful surface effects of the -OCF₃ group within a robust and versatile chemical scaffold.

Design Principles for Fluorinated Organic Compounds

The design of functional molecules for pharmaceuticals, agrochemicals, and materials science increasingly relies on the predictable control of a molecule's steric and electronic profile. The trifluoromethoxy group is a powerful tool in this regard, offering properties that are distinct from other common fluorine-containing groups like trifluoromethyl (-CF₃) or a simple fluoro-substituent. beilstein-journals.orgnih.gov

Systematic Studies on the Electronic and Steric Effects of the Trifluoromethoxy Group

The trifluoromethoxy group is often termed a "super-halogen" or "pseudo-halogen" because its electronic influence combines strong σ-inductive withdrawal with a weaker π-donating effect, similar to halogens. beilstein-journals.orgmdpi.com This duality gives it a unique electronic signature compared to the purely electron-withdrawing trifluoromethyl group or the strongly π-donating methoxy (B1213986) group.

Electronic Effects: The high electronegativity of the three fluorine atoms makes the -OCF₃ group a potent electron-withdrawing substituent through the sigma bond network (inductive effect). mdpi.com This is quantified by its Hammett substituent constant (σ), which is a measure of the electronic influence of a substituent on a reaction center. The positive σ value for -OCF₃ indicates its electron-withdrawing nature. Concurrently, the lone pairs on the oxygen atom can participate in resonance (mesomeric effect), though this is significantly attenuated by the fluorine atoms. This strong inductive effect makes the -OCF₃ group highly effective at stabilizing negative charges or modulating the reactivity of nearby functional groups. beilstein-journals.org

Lipophilicity: The -OCF₃ group is one of the most lipophilic substituents used in molecular design. mdpi.commdpi.com Lipophilicity, often measured by the Hansch parameter (π), is a critical factor in determining how a molecule interacts with biological membranes and nonpolar environments. The high lipophilicity of the -OCF₃ group (π = +1.04) compared to -CF₃ (π = +0.88) and -OCH₃ (π = -0.02) is a key reason for its use in enhancing the bioavailability of drug candidates and the performance of materials in non-aqueous systems. mdpi.commdpi.com

| Substituent | Inductive Effect (σI) | Resonance Effect (σR) | Overall Electronic Effect (σp) | Lipophilicity (π) |

| -H | 0.00 | 0.00 | 0.00 | 0.00 |

| -OCH₃ | +0.27 | -0.54 | -0.27 | -0.02 |

| -CF₃ | +0.45 | +0.09 | +0.54 | +0.88 |

| -OCF₃ | +0.41 | -0.06 | +0.35 | +1.04 |

Data compiled from various sources detailing Hammett constants and Hansch parameters. mdpi.commdpi.comresearchgate.netwikipedia.org

Catalyst and Ligand Development in Organic Synthesis

The precise control of chemical reactions, particularly in the synthesis of chiral molecules, relies on the sophisticated design of catalysts and ligands. This compound serves as a valuable scaffold in this field, where its amine functionality provides a point of attachment for catalytic centers and its unique substituent allows for fine-tuning of catalyst performance.

Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, a field recognized with a Nobel Prize, is essential for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. mdpi.com The success of this field hinges on the development of chiral ligands that coordinate to a metal center and create a chiral environment, directing the reaction to favor one enantiomeric product over the other. nih.govchinesechemsoc.org

Cyclohexylamine and its derivatives, especially chiral diamines, are well-established "privileged" backbones for highly effective ligands. researchgate.netmdpi.com The rigid chair-like conformation of the cyclohexane (B81311) ring provides a well-defined and predictable three-dimensional structure, which is crucial for effective stereochemical control.

A key strategy in modern ligand design is the electronic tuning of the ligand scaffold. The electronic properties of substituents can dramatically influence the reactivity and selectivity of the metal catalyst to which the ligand is bound. acs.org The trifluoromethoxy group, with its strong electron-withdrawing nature, is an ideal candidate for this purpose. beilstein-journals.orgmdpi.com By incorporating this compound into a ligand framework, chemists can:

Modify the electron density at the metal center, thereby altering its catalytic activity.

Influence the binding of substrates to the catalyst.

Enhance the stability of the catalytic complex.

While specific ligands derived from this compound are a subject of ongoing research, its use represents a rational design approach. It combines a proven chiral scaffold (the cyclohexyl ring) with a powerful electronic modifier (the -OCF₃ group) to create a new generation of ligands for challenging asymmetric transformations.

Organocatalyst Design Featuring Trifluoromethoxy-Cyclohexylamine Motifs

Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, has emerged as a powerful and often more sustainable alternative to metal-based catalysis. Bifunctional organocatalysts, which contain two distinct functional groups that work in concert, are particularly effective.

A prominent class of bifunctional catalysts are the thiourea-amines. mdpi.comrsc.org These catalysts typically feature a thiourea (B124793) group, which acts as a hydrogen-bond donor, and an amine group, which acts as a Brønsted or Lewis base. In reactions like the ring-opening polymerization of lactide, the thiourea activates the monomer by hydrogen bonding to its carbonyl group, while the amine activates the initiating alcohol. acs.org

The catalytic activity of these systems is highly dependent on the acidity of the thiourea N-H protons; more acidic protons lead to stronger hydrogen bonds and faster reactions. acs.org Consequently, attaching strongly electron-withdrawing groups to the thiourea moiety is a proven strategy for enhancing catalytic performance. Research has shown that thiourea catalysts derived from anilines bearing 3,5-bis(trifluoromethyl) groups are significantly more active than those with less electron-withdrawing substituents. mdpi.comacs.org

This principle makes this compound an excellent candidate for constructing highly active organocatalysts. A thiourea catalyst prepared from this compound would place the potent electron-withdrawing -OCF₃ group in a position to increase the acidity of the thiourea, directly enhancing its catalytic power. This design strategy leverages the known mechanisms of organocatalysis and the well-defined electronic properties of the trifluoromethoxy group to create next-generation catalysts for a variety of organic transformations. rsc.org

| Catalyst Phenyl Substituent | Relative Polymerization Rate |

| 4-Methoxy (electron-donating) | Slowest |

| Hydrogen (neutral) | Intermediate |

| 3,5-Bis(trifluoromethyl) (electron-withdrawing) | Fastest |

Table illustrates the principle that electron-withdrawing groups on thiourea-amine organocatalysts increase reaction rates in the ring-opening polymerization of lactide, based on findings from related systems. acs.org

Supramolecular Chemistry and Host-Guest Systems

The unique properties of the trifluoromethoxy group, combined with the structural features of the cyclohexylamine ring, make this compound an interesting candidate for studies in supramolecular chemistry. This field focuses on chemical systems composed of a discrete number of assembled molecular subunits or components, where the forces holding them together are non-covalent in nature.

Non-Covalent Interactions in Crystal Engineering

Crystal engineering is a rapidly advancing field that focuses on the design and synthesis of new solid-state structures with desired properties, based on an understanding and utilization of intermolecular interactions. beilstein-journals.orgcampro-webshop.eu While a specific, publicly available crystal structure of this compound is not documented in the searched literature, we can infer the types of non-covalent interactions it is likely to participate in based on its constituent functional groups.

Table 1: Potential Non-Covalent Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Significance in Crystal Packing |

| Hydrogen Bonding | -NH2 (N-H) | -NH2 (N), -OCF3 (O, F) | Primary driving force for assembling the molecules, likely forming chains or networks. |

| Halogen Bonding | C-F | Electron-rich atoms | Can contribute to the directionality and stability of the crystal lattice. |

| Dipole-Dipole | -OCF3 | -OCF3, -NH2 | The strong dipole of the C-F bonds influences molecular alignment. |

| van der Waals Forces | Entire molecule | Entire molecule | Contribute to the overall cohesive energy and close packing of the molecules. |

The cyclohexane ring can exist in different conformations, typically a chair conformation, which will also influence the steric hindrance and the directionality of the intermolecular interactions. The stereochemistry of the amine and trifluoromethoxy groups (cis or trans) would significantly impact the crystal packing and the resulting supramolecular architecture.

Design of Self-Assembled Systems with Fluorinated Moieties

The self-assembly of molecules into well-defined nanostructures is a cornerstone of nanotechnology and materials science. bohrium.comnih.gov Fluorinated moieties are known to drive self-assembly processes due to the fluorous effect, which describes the tendency of highly fluorinated compounds to phase-separate from hydrocarbon and aqueous media. While no specific studies detailing the use of this compound in the design of self-assembled systems were identified, its amphiphilic nature—possessing a polar amine group and a nonpolar, fluorinated alkyl part—makes it a promising candidate for such applications.

Derivatives of this compound could be designed to form various self-assembled structures, such as micelles, vesicles, or fibers, in appropriate solvents. For instance, attaching a long hydrocarbon chain to the amine group would create a classic amphiphile with a fluorinated "tail." The aggregation of such molecules in water would be driven by both the hydrophobic and the fluorous effects, potentially leading to novel and stable supramolecular structures. The principles of polymerization-induced self-assembly (PISA) could also be applied, where a polymer chain is grown from an initiator containing the 4-trifluoromethoxy-cyclohexyl group, leading to the in-situ formation of block copolymer nanoparticles with a fluorinated core or corona. nih.gov

Analytical Chemistry Methodologies

In analytical chemistry, the accuracy and reliability of measurements are paramount. Reference standards play a crucial role in achieving this by providing a benchmark against which unknown samples can be compared.

Use as a Reference Standard for Related Compounds

A reference standard is a highly purified compound that is used for the qualitative identification and quantitative determination of substances. While direct evidence for the use of this compound as a commercial reference standard is not prevalent in the reviewed literature, its close analog, trans-4-(trifluoromethyl)cyclohexylamine, is utilized for this purpose. nih.gov It is used as a reference standard in analytical methods to aid in the accurate quantification of related compounds, ensuring reliable research outcomes. nih.gov

Given the structural similarity and the presence of the unique trifluoromethoxy group, this compound has the potential to serve as a valuable reference standard for the analysis of other compounds containing the trifluoromethoxy-cyclohexyl moiety. Its distinct molecular weight and fragmentation pattern in mass spectrometry would allow for its use as an internal standard in chromatographic techniques like GC-MS or LC-MS. nih.gov An internal standard is a compound added in a constant amount to samples, calibration standards, and controls in a chemical analysis. masontechnology.ie By comparing the signal of the analyte to the signal of the internal standard, variations in sample preparation and instrument response can be corrected, leading to more accurate and precise quantification.

Table 2: Potential Analytical Applications of this compound

| Analytical Technique | Potential Role | Purpose |

| Gas Chromatography (GC) | Reference Standard | Identification and quantification of related volatile compounds. |

| High-Performance Liquid Chromatography (HPLC) | Reference Standard | Identification and quantification of related non-volatile compounds. |

| Mass Spectrometry (MS) | Internal Standard | Correction for variations in sample preparation and instrument response. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference Standard | Structural elucidation and purity determination of related compounds. |

The development of new pharmaceuticals, agrochemicals, and materials containing the trifluoromethoxy-cyclohexyl group would necessitate the availability of a well-characterized reference standard like this compound for quality control and regulatory purposes.

Conclusion and Future Perspectives in 4 Trifluoromethoxy Cyclohexylamine Research

Summary of Key Research Areas and Advancements

While dedicated research literature on 4-Trifluoromethoxy-cyclohexylamine is nascent, the extensive investigation into its close analogue, 4-(Trifluoromethyl)cyclohexylamine, provides a strong basis for inferring its potential applications and key research domains. The primary advancements in the broader field of fluorinated cyclohexylamines are concentrated in three main areas:

Pharmaceutical Development: Fluorinated cyclohexylamines are crucial intermediates in the synthesis of a variety of pharmaceuticals. chemimpex.com They are particularly valued in the development of therapeutics for neurological disorders, where the fluorinated moiety can enhance blood-brain barrier penetration, modulate receptor binding affinity, and improve metabolic stability, thereby increasing drug efficacy. chemimpex.comchemimpex.com The core cyclohexylamine (B46788) scaffold is a prevalent structure in many biologically active molecules. nih.gov

Agrochemicals: In agrochemical research, these compounds serve as building blocks for next-generation pesticides and herbicides. chemimpex.com The introduction of a trifluoromethoxy group can enhance the stability and absorption of the active ingredients in plant systems, leading to more potent and environmentally resilient products. chemimpex.com

Materials Science: The unique properties conferred by fluorination are exploited in materials science for the creation of advanced polymers and coatings. chemimpex.com These materials often exhibit superior thermal stability, chemical resistance, and low surface energy, making them suitable for high-performance applications. chemimpex.comaip.org Research has also shown the use of fluorinated cyclohexylamines in the construction of perovskite solar cells to enhance efficiency and stability. aip.orgaip.org

Advancements in synthetic chemistry have also been crucial. Improved methods for the synthesis of fluorinated cyclohexylamines, such as the PtO2-mediated hydrogenation of corresponding anilines, have enabled more efficient, scalable production of these important building blocks. enamine.net

Table 1: Summary of Established and Potential Research Areas

| Research Area | Key Role of this compound | Related Advancements |

|---|---|---|

| Pharmaceuticals | Building block for novel therapeutics, especially for CNS disorders. | Enhanced metabolic stability and bioavailability due to the -OCF3 group. nih.govchemimpex.com |

| Agrochemicals | Intermediate for advanced pesticides and herbicides. | Improved absorption and stability in plant systems. chemimpex.comchemimpex.com |

| Materials Science | Monomer for high-performance polymers and coatings. | Increased thermal and chemical resistance; use in perovskite solar cells. chemimpex.comaip.org |

Unaddressed Challenges and Future Research Directions

Despite its potential, the advancement of this compound into mainstream applications is hindered by several challenges, which in turn define the future directions for research.

Stereoselective Synthesis: A primary hurdle is the development of efficient and stereoselective synthetic routes. The cis and trans isomers of this compound likely possess different physical, chemical, and biological properties. Future research must focus on methods that can selectively produce a single isomer in high yield, which is critical for pharmaceutical applications where specific stereochemistry is often required for biological activity.

Direct Trifluoromethoxylation: The direct introduction of the trifluoromethoxy group onto a molecule remains a significant synthetic challenge. academie-sciences.fr Current methods are often complex and require harsh conditions. Developing novel, milder, and more efficient catalytic methods for the trifluoromethoxylation of cyclohexyl systems is a critical area for future investigation.

Physicochemical and Biological Profiling: There is a significant lack of fundamental data on this compound. Systematic studies are needed to characterize its key physicochemical properties, including lipophilicity (LogP/LogD), acidity (pKa), and conformational preferences. Understanding how the -OCF3 group influences these properties compared to the more studied -CF3 group is essential for predicting its behavior in biological systems and for rational drug design.

Exploration of Novel Applications: Research should extend beyond the inferred applications. The unique properties of this compound could be leveraged in other fields. For instance, its use as a building block for novel organocatalysts, as a component in advanced electrolytes for battery technology, or as a precursor for ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging are all plausible and exciting future research avenues. colostate.eduresearchgate.net

Table 2: Unaddressed Challenges and Future Research Directions

| Challenge | Proposed Future Research Direction |

|---|---|

| Lack of stereoselective synthetic methods. | Development of catalytic asymmetric synthesis to access pure cis and trans isomers. |

| Difficulty of direct trifluoromethoxylation. | Investigation into new catalytic reagents and milder reaction conditions for C-O-CF3 bond formation. academie-sciences.fr |

| Scarcity of physicochemical data. | Systematic measurement and computational modeling of LogP, pKa, and metabolic stability. |

Interdisciplinary Impact and Collaborative Opportunities

Realizing the full potential of this compound will require extensive collaboration across multiple scientific disciplines. The unique intersection of its alicyclic core and the electronically distinct trifluoromethoxy group creates a rich platform for interdisciplinary synergy.

Chemistry and Biology/Medicine: The most immediate opportunities lie at the interface of synthetic chemistry and the life sciences. openaccessjournals.com Synthetic chemists capable of producing derivatives of this compound can collaborate with computational chemists to model structure-activity relationships (SAR) and with pharmacologists and biologists to screen these new compounds for therapeutic activity against various diseases. nih.govopenaccessjournals.com

Materials Science and Chemical Engineering: The development of new materials necessitates a partnership between chemists who can synthesize and functionalize this compound and materials scientists or engineers who can incorporate it into polymers, thin films, or other matrices. aip.org Joint efforts would be needed to characterize the resulting materials' properties, such as durability, conductivity, and hydrophobicity, and to scale up production for practical applications.

Academia and Industry: There is a significant opportunity to bridge the gap between academic discovery and industrial application. Academic labs are well-positioned to explore novel, high-risk synthetic methodologies and uncover new fundamental properties. researchgate.net Industrial partners can then provide the resources and process chemistry expertise to optimize, scale up, and commercialize the most promising findings for the development of new drugs, agrochemicals, or materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.